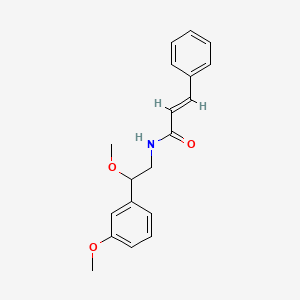

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(13-17)18(23-2)14-20-19(21)12-11-15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,20,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWCKUKVBFELDS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of cinnamamides, including this compound, often employs enzymatic synthesis due to its efficiency and eco-friendliness. Continuous-flow microreactors are used to optimize the reaction conditions, ensuring high conversion rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cinnamamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced amines, and substituted aromatic compounds

Scientific Research Applications

Biological Activities

Research indicates that N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide exhibits several promising biological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging capabilities. Cinnamic acid derivatives, including this compound, have been evaluated for their ability to inhibit oxidative stress, which is linked to various chronic diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, derivatives of cinnamic acid have demonstrated effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways. Research on related compounds indicates potential inhibition of acetylcholinesterase and monoamine oxidase B, which are relevant in treating neurodegenerative diseases .

Research Applications

The applications of this compound in scientific research can be summarized as follows:

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting oxidative stress-related diseases and microbial infections.

- Pharmacological Studies : Its interactions with enzymes involved in neurotransmission and metabolism position it as a valuable tool in pharmacological research, particularly concerning neurodegenerative diseases like Alzheimer's.

- Cosmetic Applications : Due to its antioxidant properties, this compound may find applications in cosmetic formulations aimed at skin protection against oxidative damage .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of this compound demonstrated significant DPPH radical scavenging activity. The results indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at preventing skin aging.

| Study | Methodology | Results |

|---|---|---|

| Antioxidant Activity Assessment | DPPH Assay | IC50 = 12 µM (compared to Vitamin C at 10 µM) |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 32 | Similar to Penicillin (30 µg/mL) |

| E. coli | 64 | Higher than Ampicillin (50 µg/mL) |

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The methoxy groups and cinnamamide moiety play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Substituent-Driven Bioactivity in Larvicidal Compounds

Evidence from larvicidal studies highlights the critical role of substituents on aromatic rings (Table 1).

Table 1: Larvicidal Activity of Cinnamamide Analogs (LC₅₀ Values)

Key Findings :

- Electron-withdrawing groups (e.g., Br) at Ring A enhance larvicidal potency. Compound 8 (3-Br, 4-OCH₃) showed the highest activity (LC₅₀ = 62.13 mg/L), outperforming methoxy-only analogs .

- Methoxy groups (electron-donating) at Ring A reduce activity compared to bromo substituents. The target compound’s 3-OCH₃ group may offer moderate activity but improved metabolic stability over brominated analogs.

Role of Substitution in CDK2 Inhibition

Cinnamamide-chalcone hybrids () demonstrate substituent-dependent kinase inhibition:

- N-(3-Acetylphenyl)cinnamamide derivatives with electron-withdrawing groups (e.g., NO₂, Cl) on Ring B showed enhanced CDK2 binding via hydrophobic interactions and hydrogen bonding .

- The target compound’s 3-OCH₃ group (electron-donating) may reduce CDK2 affinity compared to halogenated analogs but improve water solubility.

Structural Similarity and Physicochemical Properties

Table 2: Physicochemical Comparison with Close Analogs

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cinnamamide backbone, characterized by the presence of a methoxy-substituted phenyl group. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Cinnamamide derivatives often exhibit their effects by modulating enzyme activities or binding to receptors involved in various biochemical pathways. For instance, compounds in this class have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of cinnamamide derivatives. This compound has demonstrated significant antibacterial and antifungal activities. For example, research indicates that similar compounds exhibit minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Cinnamamide Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Compound A | 458.15 | Staphylococcus aureus |

| Compound B | 550.96 | Pseudomonas aeruginosa |

| Compound C | 626.62 | Candida albicans |

Anti-inflammatory Activity

Cinnamic acid derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific anti-inflammatory mechanisms may involve the modulation of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that related cinnamamide derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest significant antiproliferative activity .

Table 2: Cytotoxicity against Cancer Cell Lines

| Compound Name | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Compound D | 0.17 | MCF-7 |

| Compound E | 1.35 | HeLa |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several cinnamamide derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, with MIC values comparable to standard antibiotics .

- In Vitro Cytotoxicity : In another study, the cytotoxic effects of various cinnamic acid derivatives were assessed on MCF-7 cells. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be beneficial for drug development .

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

Cinnamoyl chloride formation : React 3-methoxycinnamic acid with thionyl chloride (SOCl₂) under reflux to generate the corresponding cinnamoyl chloride intermediate .

Amide coupling : React the cinnamoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine or pyridine) in anhydrous acetone or chloroform. Potassium carbonate (K₂CO₃) is effective as a hydrogen chloride acceptor .

Optimization Tips :

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- 1H/13C-NMR : Confirm substitution patterns (e.g., methoxy groups at C3 of phenyl and ethyl chains). Key peaks: δ 3.8–4.0 ppm (methoxy protons), δ 6.3–7.8 ppm (aromatic and cinnamoyl protons) .

- FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. Which solvents and purification methods are most effective for isolating this compound?

Methodological Answer:

- Solubility : Chloroform, ethyl acetate, and acetone are ideal for reactions. Methanol is suitable for recrystallization .

- Purification :

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-methoxy vs. 4-methoxy on the phenyl ring) influence bioactivity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with 3-methoxy (target compound) and 4-methoxy (e.g., aegelin, CAS 456-12-2 ) substituents. Test against targets like α-glucosidase (diabetes) or cancer cell lines.

- Data Interpretation : Use molecular docking to compare binding affinities. For example, 3-methoxy derivatives may exhibit stronger hydrophobic interactions with enzyme pockets than 4-methoxy analogs due to steric effects .

Q. What in silico strategies are recommended for studying its interaction with biological targets (e.g., CDK2)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CDK2 (PDB ID: 1AQ1). Focus on hydrogen bonding with methoxy groups and π-π stacking with cinnamoyl moieties .

- MD Simulations : Perform 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Re-evaluate bioactivity using uniform protocols (e.g., α-glucosidase inhibition: 1 mM p-nitrophenyl-α-D-glucopyranoside substrate, pH 6.8 buffer, 37°C ).

- Control Normalization : Include positive controls (e.g., acarbose for α-glucosidase) and normalize data to account for batch-to-batch variability .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

Q. How to design a structure-activity relationship (SAR) study for structural analogs?

Methodological Answer:

- Core Modifications : Synthesize analogs with (a) varied methoxy positions, (b) halogenated cinnamoyl groups, or (c) ethyl chain substitutions (e.g., hydroxy → ethoxy) .

- Bioactivity Testing : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition for CDK2 , anti-inflammatory via COX-2 ).

Q. What metabolic pathways should be considered in pharmacokinetic studies?

Methodological Answer:

Q. How can target engagement be validated in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound (10 µM, 1 hr), lyse, and heat (37–65°C). Detect stabilized targets (e.g., CDK2) via Western blot .

- Pull-Down Assays : Use biotinylated probes to capture bound proteins, followed by streptavidin-agarose isolation and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.